An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Foreword: Navigating the Landscape of a Novel Scaffold
For the drug discovery professional, the exploration of novel chemical matter is a journey into uncharted territory. The compound at the heart of this guide, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, represents such a frontier. As a derivative of the 7-azaindole scaffold, it belongs to a class of compounds renowned for their privileged role in medicinal chemistry, frequently serving as the core for potent kinase inhibitors and other targeted therapeutics.[1][2] The introduction of a fluorine atom and a methyl carboxylate group onto this scaffold is anticipated to significantly modulate its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its potential as a drug candidate.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating this specific molecule. A thorough review of scientific literature and chemical supplier databases indicates that while its isomers are commercially available, specific experimental data for the 4-carboxylate isomer remains largely unpublished. Therefore, this guide adopts a dual-pronged approach. Firstly, it presents a foundational profile based on the known properties of the 7-azaindole core and computational data derived from closely related isomers. Secondly, and most critically, it provides a series of detailed, field-proven experimental protocols. These are not merely recipes but are presented with the underlying scientific rationale, empowering research teams to perform their own characterization and generate the robust, high-quality data essential for advancing a drug discovery program.
Foundational Profile & Comparative Analysis
The structure of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. This bicyclic heterocycle is a bioisostere of indole, where a nitrogen atom in the six-membered ring can act as a hydrogen bond acceptor, a feature that often enhances binding affinity to biological targets like the ATP-binding pocket of kinases.[1]
Core Structural Information
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O₂ | [Calculated] |
| Molecular Weight | 194.16 g/mol | [Calculated][3][4] |
| IUPAC Name | methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | [Nomenclature] |
| Core Scaffold | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | [1] |
Predicted Physicochemical Properties (Based on Isomer Data)
The following table presents computational data for the isomeric compound, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190314-69-2). While these values serve as a useful starting point, researchers must recognize that the positional change of the carboxylate group from the 3- to the 4-position will influence properties such as hydrogen bonding, polarity, and crystal packing.
| Predicted Property | Value (for 3-carboxylate isomer) | Significance in Drug Discovery |
| TPSA (Topological Polar Surface Area) | 54.98 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable. |
| cLogP (Calculated LogP) | 1.4886 | Measures lipophilicity, affecting solubility, permeability, and metabolism. Values between 1-3 are often targeted. |
| Hydrogen Bond Acceptors | 3 | Key for molecular recognition and target binding. |
| Hydrogen Bond Donors | 1 | The pyrrole -NH group is a critical donor for target interactions. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Data sourced from ChemScene for CAS 1190314-69-2.[3]
Experimental Protocols for Complete Physicochemical Characterization
The following section provides detailed, self-validating protocols for the empirical determination of the key physicochemical properties of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Synthesis and Purification
The synthesis of pyrrolo[2,3-b]pyridine derivatives can be complex, often requiring multi-step sequences. Common strategies involve the construction of the pyrrole ring onto a pre-functionalized pyridine or vice-versa.[5][6] A plausible synthetic route could involve the elaboration of a substituted 2-aminopyridine precursor.
Workflow for Synthesis and Purification
Caption: Workflow for obtaining a pure sample for analysis.
Melting Point Determination
Causality: The melting point is a critical indicator of purity and provides insight into the compound's crystal lattice energy. A sharp melting range typically signifies high purity.
Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free sample is crucial to avoid melting point depression.
-
Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Solubility Profile (Thermodynamic Solubility)
Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.
Protocol (Shake-Flask Method):
-
System Preparation: Prepare saturated solutions by adding an excess of the compound to various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The use of a plate shaker or rotator is essential for consistent mixing.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the excess solid.
-
Sampling & Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Workflow for Shake-Flask Solubility Assay
Caption: Step-by-step shake-flask solubility determination.
Ionization Constant (pKa) Determination
Causality: The pKa dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. The 7-azaindole core has a basic nitrogen in the pyridine ring and an acidic proton on the pyrrole ring.
Protocol (Potentiometric Titration):
-
Solution Preparation: Dissolve a precise amount of the compound (typically 1-5 mg) in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility across the titration range.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to derive precise pKa values from the curve's inflection points.
Lipophilicity (LogD) Determination
Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH (e.g., 7.4), is a master variable in drug design, influencing nearly every aspect of ADME.
Protocol (Shake-Flask Method at pH 7.4):
-
Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol to ensure thermodynamic equilibrium.
-
Distribution: Add a known amount of the compound to the biphasic system in a glass vial.
-
Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ).
Spectroscopic Characterization
Causality: A full suite of spectroscopic data is required to unambiguously confirm the structure and identity of the synthesized molecule. Each technique provides a unique piece of the structural puzzle.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework. Specific chemical shifts and coupling constants (especially H-F and C-F couplings) will confirm the substitution pattern on the aromatic rings.[7]
-
MS (Mass Spectrometry): Confirms the molecular weight and provides fragmentation patterns that can further support the proposed structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[8]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies characteristic functional groups, such as the N-H stretch of the pyrrole, the C=O stretch of the ester, and vibrations associated with the aromatic rings.
-
UV-Vis (Ultraviolet-Visible Spectroscopy): Determines the wavelengths of maximum absorbance (λₘₐₓ), which is characteristic of the chromophore and useful for developing quantitative analytical methods. The 7-azaindole chromophore is known to be sensitive to its solvent environment.[9]
Potential Applications & Biological Context
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2][10] Derivatives have shown potent activity against targets such as Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[11] The introduction of a fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and can block metabolic soft spots, improving the pharmacokinetic profile. The methyl carboxylate at the 4-position serves as a versatile chemical handle for further synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) by converting it to amides, carboxylic acids, or other functional groups.
Logical Relationship of Properties to Drug Potential
Caption: Interdependence of physicochemical properties and drug viability.
Conclusion
While methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate remains a molecule with a limited public data profile, its structural alerts strongly suggest its potential as a valuable intermediate in drug discovery. This guide provides the foundational knowledge and, more importantly, the practical, validated experimental frameworks necessary for its complete physicochemical characterization. By diligently applying these protocols, research organizations can generate the high-quality, reliable data needed to unlock the full potential of this promising 7-azaindole derivative and make informed decisions in their quest for novel therapeutics.
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